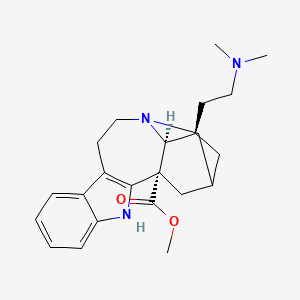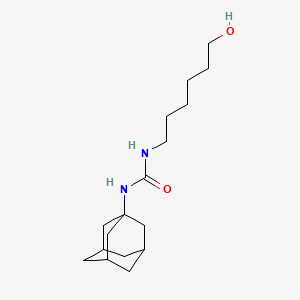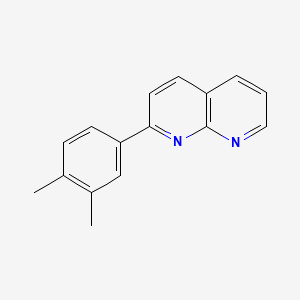
1-Aminopentylphosphonic acid monophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminopentylphosphonic acid monophenyl ester is a chemical compound that belongs to the class of phosphonic acid esters. This compound is characterized by the presence of an amino group attached to a pentyl chain, which is further bonded to a phosphonic acid group esterified with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-aminopentylphosphonic acid monophenyl ester typically involves the esterification of 1-aminopentylphosphonic acid with phenol. This reaction can be catalyzed by mineral acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminopentylphosphonic acid monophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-aminopentylphosphonic acid and phenol.
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The phenyl ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products:
Hydrolysis: 1-Aminopentylphosphonic acid and phenol.
Oxidation: Nitroso or nitro derivatives of this compound.
Substitution: Various substituted phosphonic acid esters depending on the nucleophile used.
Applications De Recherche Scientifique
1-Aminopentylphosphonic acid monophenyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-aminopentylphosphonic acid monophenyl ester primarily involves its interaction with specific enzymes or molecular targets. For instance, as an inhibitor of aminopeptidase N, it binds to the active site of the enzyme, preventing the hydrolysis of peptide substrates. This inhibition can disrupt various biological pathways, including those involved in tumor growth and metastasis .
Similar Compounds:
1-Aminopentylphosphonic Acid: Lacks the esterified phenyl group but shares similar chemical properties.
1-Aminopentylphosphonic Acid Diethyl Ester: Contains two ethyl ester groups instead of a phenyl ester group.
Aminomethylphosphonic Acid: A simpler analog with a methyl group instead of a pentyl chain.
Uniqueness: this compound is unique due to its specific esterification with a phenyl group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit aminopeptidase N with high specificity makes it a valuable tool in cancer research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H18NO3P |
|---|---|
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
1-aminopentyl(phenoxy)phosphinic acid |
InChI |
InChI=1S/C11H18NO3P/c1-2-3-9-11(12)16(13,14)15-10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3,(H,13,14) |
Clé InChI |
WRTBDONQGQRUNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(N)P(=O)(O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




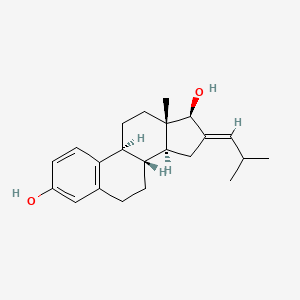
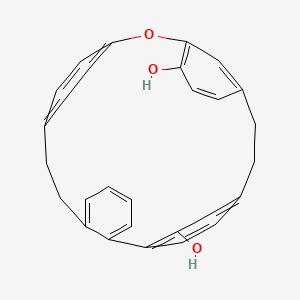
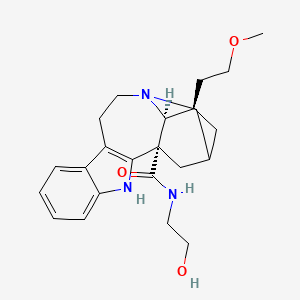
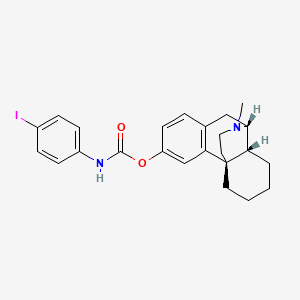
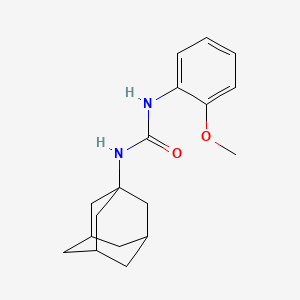
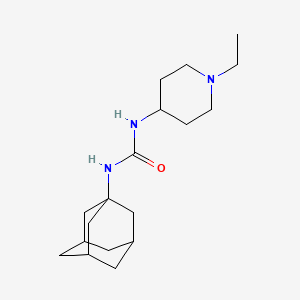
![methyl (1S,15R,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10840098.png)


